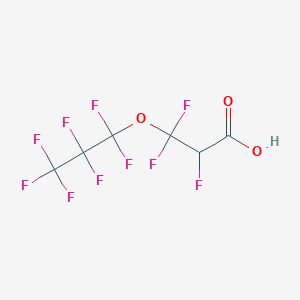
2,3,3-Trifluoro-3-(heptafluoropropoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trifluoro-3-(heptafluoropropoxy)propanoic acid is a perfluorinated compound that has gained attention due to its unique chemical properties and potential applications. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its stability and resistance to degradation. It is used as an alternative to perfluorooctanoic acid in the fluoropolymer industry .
Preparation Methods
The synthesis of 2,3,3-Trifluoro-3-(heptafluoropropoxy)propanoic acid involves the reaction of hexafluoropropylene oxide with a suitable nucleophile, followed by hydrolysis to yield the desired acid. The reaction conditions typically include the use of a strong base and an appropriate solvent to facilitate the reaction . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,3,3-Trifluoro-3-(heptafluoropropoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield lower oxidation state products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,3-Trifluoro-3-(heptafluoropropoxy)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,3-Trifluoro-3-(heptafluoropropoxy)propanoic acid involves its interaction with various molecular targets and pathways. It has been shown to affect immune responses by modulating T cell-dependent antibody responses and influencing lymphocyte populations . The compound’s high stability and resistance to degradation are attributed to the strong carbon-fluorine bonds, which make it persistent in the environment and bioaccumulative in living organisms .
Comparison with Similar Compounds
2,3,3-Trifluoro-3-(heptafluoropropoxy)propanoic acid is similar to other perfluorinated compounds such as perfluorooctanoic acid and hexafluoropropylene oxide dimer acid. it is unique in its specific structure and properties, which make it a suitable alternative in certain industrial applications . Similar compounds include:
Perfluorooctanoic acid: Used in the production of fluoropolymers but has been phased out due to environmental concerns.
Hexafluoropropylene oxide dimer acid: Another perfluorinated compound used in similar applications.
These compounds share similar chemical properties but differ in their specific applications and environmental impact.
Properties
CAS No. |
919005-19-9 |
|---|---|
Molecular Formula |
CF3CF2CF2OCF2CFHCOOH C6H2F10O3 |
Molecular Weight |
312.06 g/mol |
IUPAC Name |
2,3,3-trifluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid |
InChI |
InChI=1S/C6H2F10O3/c7-1(2(17)18)3(8,9)19-6(15,16)4(10,11)5(12,13)14/h1H,(H,17,18) |
InChI Key |
NJHXJUQTXSNSMP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)(C(OC(C(C(F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one](/img/structure/B12615323.png)
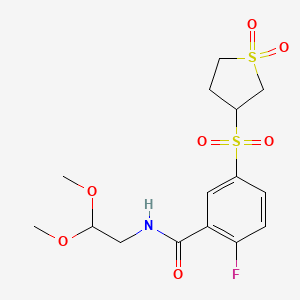

![4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615351.png)

![1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12615367.png)
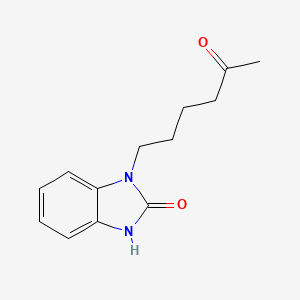
![5,5'-Sulfanediylbis[4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine]](/img/structure/B12615383.png)
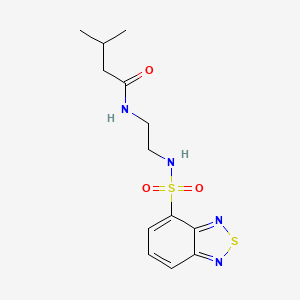
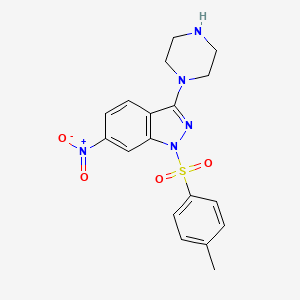

![N-(2-chloropyridin-4-yl)-N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide](/img/structure/B12615403.png)

![3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12615410.png)
